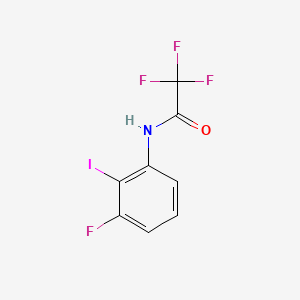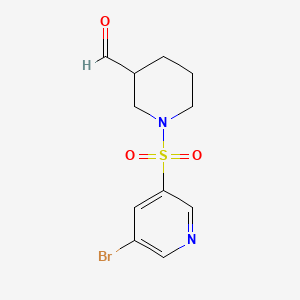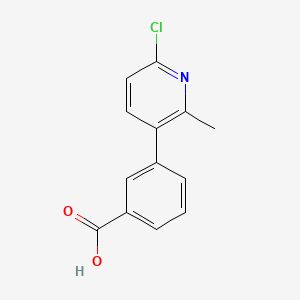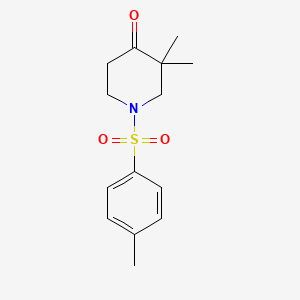
1,3-DIETHYLBENZENE-D14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethylbenzene-D14, also known as Benzene, 1,3-diethyl-, is a chemical compound with the molecular formula C10H14 . It has a molecular weight of 148.30 g/mol . It is a natural product found in Zingiber officinale .
Synthesis Analysis
1,3-Diethylbenzene is used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid . It can be dehydrogenated to give divinylbenzene (DVB), which is used in the production of crosslinked polystyrene .Molecular Structure Analysis
The IUPAC name for 1,3-Diethylbenzene-D14 is 1,2,3,5-tetradeuterio-4,6-bis (1,1,2,2,2-pentadeuterioethyl)benzene . The InChI is InChI=1S/C10H14/c1-3-9-6-5-7-10 (4-2)8-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
1,3-Diethylbenzene can be dehydrogenated to give divinylbenzene (DVB): C6H4(C2H5)2 → C6H4(C2H3)2 + 2 H2 . DVB is used in the production of crosslinked polystyrene .Physical And Chemical Properties Analysis
1,3-Diethylbenzene-D14 has a molecular weight of 148.30 g/mol . It has a XLogP3 of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Safety and Hazards
1,3-Diethylbenzene-D14 is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, not ingesting, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Relevant Papers One relevant paper titled “Selective Production of 1,3‐Diethylbenzene by Electrocatalytic …” proposes a novel procedure for the selective production of 1,3-diethylbenzene (m-DEB) by the electrocatalytic hydrocracking of bamboo lignin in alkaline solution .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-DIETHYLBENZENE-D14 involves the alkylation of benzene-D6 with ethyl-D5 bromide using a strong base and a palladium catalyst.", "Starting Materials": [ "Benzene-D6", "Ethyl-D5 Bromide", "Sodium Hydroxide", "Palladium Catalyst (e.g. Palladium on Carbon)" ], "Reaction": [ "Add benzene-D6, ethyl-D5 bromide, and sodium hydroxide to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to 100-120°C and stir for several hours", "Allow the mixture to cool and then filter off the solid catalyst", "Extract the organic layer with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate", "Rotary evaporate the solvent to obtain the crude product", "Purify the product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate)" ] } | |
Numéro CAS |
1219803-40-3 |
Nom du produit |
1,3-DIETHYLBENZENE-D14 |
Formule moléculaire |
C10H14 |
Poids moléculaire |
148.307 |
Nom IUPAC |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
Clé InChI |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
SMILES |
CCC1=CC(=CC=C1)CC |
Synonymes |
1,3-DIETHYLBENZENE-D14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)
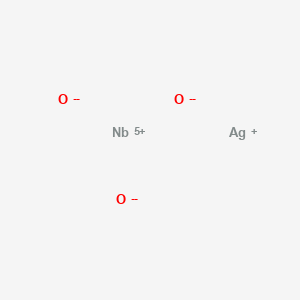
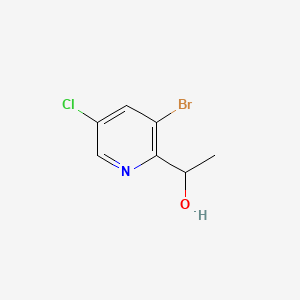
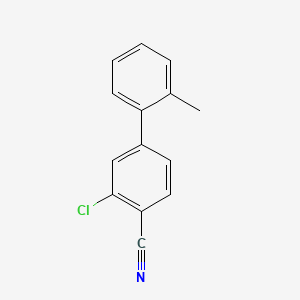
![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)

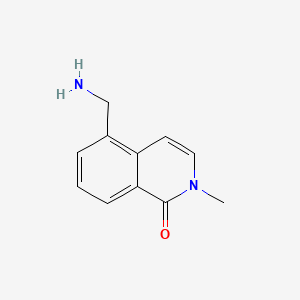
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)
